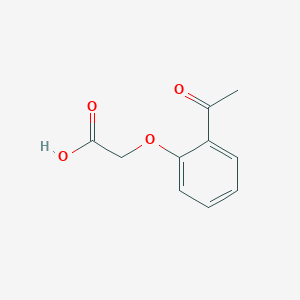![molecular formula C26H38F6IO2Sb B160686 [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate CAS No. 139301-16-9](/img/structure/B160686.png)
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C26H38F6IO2Sb . It has a molecular weight of 745.24 g/mol . The structure includes a phenyl ring attached to an iodonium ion, which is further connected to a hexafluoroantimonate ion .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that iodonium salts can act as a source of electrophilic iodine. This property allows them to participate in various organic reactions.Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 99-104°C . It’s sensitive to light, heat, and moisture . It should be stored under inert gas at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen
Advanced Composites
This compound is utilized in the development of advanced composites, particularly those cured by electron beams . The unique properties of this iodonium salt make it an excellent candidate for creating materials with enhanced mechanical strength and thermal stability.
Photopolymerization Initiator
It serves as a photoinitiator for cationic polymerization . This application is critical in the production of coatings, adhesives, and inks where controlled polymerization is required.
Dental Restoratives
In dental science, it’s used in the formulation of dental restoratives . The compound’s ability to initiate polymerization upon light exposure makes it suitable for dental fillings and coatings that require quick setting under a dental curing light.
3D and 4D Printing
The compound finds applications in 3D and 4D printing technologies . Its role as a photoinitiator helps in the precise curing of polymers to form complex structures layer by layer.
Microelectronics
In microelectronics, it’s applied in the fabrication of microelectronic devices . Its photoinitiating properties are beneficial in creating fine patterns during the etching process.
Solvent-Free Paints and Coatings
It’s also significant in the production of solvent-free paints and coatings . These applications benefit from its ability to harden quickly when exposed to light, leading to faster production times and reduced environmental impact.
Biological Activity Studies
The compound is subject to research for its biological activity. Studies are being conducted to understand its potential therapeutic effects and toxicity, which could lead to medical applications.
Environmental and Industrial Research
Lastly, it’s used in environmental and industrial research to develop new materials and processes. Its chemical structure allows for modifications that can tailor its properties to specific industrial needs.
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of this compound is likely related to its ability to donate electrophilic iodine. The light absorption, quantum yield, photosensitivity, and rate of photolysis of the iodonium salt are controlled by the cation . This suggests that the compound may interact with its targets through a light-induced process.
Eigenschaften
IUPAC Name |
hexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBSKBMYMSQFGN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F6IO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate | |
CAS RN |
139301-16-9 | |
| Record name | CD 1012 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139301-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, (4-((2-hydroxytetradecyl)oxy)phenyl)phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139301169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-((2-Hydroxytetradecyl)oxy)phenyl)phenyliodonium, (OC-6-11)-Hexafluoroantimonat(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate influence the efficiency of Eosin-based photoinitiating systems?
A1: The research by Andrzejewska et al. [] demonstrates that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate significantly enhances the initiation efficiency of Eosin when exposed to visible light. In fact, at specific concentrations ([Eosin] = 8.6 × 10−4 M, [coinitiator] = 4.3 × 10−2 M), this compound exhibited a relative efficiency of 28 compared to triethanolamine (relative efficiency = 1.0), which was used as a reference point. This suggests that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate plays a crucial role in improving the performance of Eosin as a photoinitiator for polymerization reactions. The study highlights its potential for applications requiring efficient photopolymerization upon exposure to visible light.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



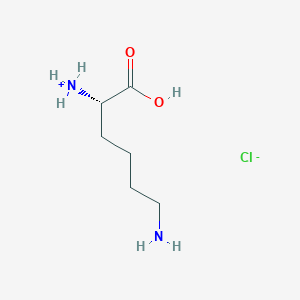

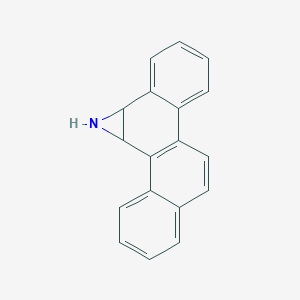
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
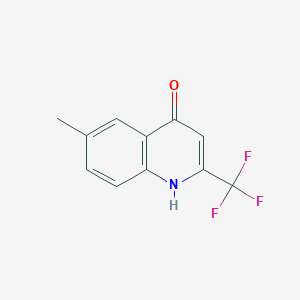

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

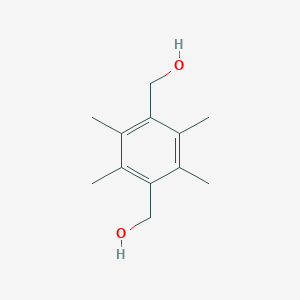
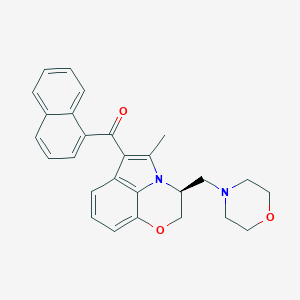
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
